Cas no 377780-81-9 (Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester)

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester structure
377780-81-9 structure
商品名:Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester
CAS番号:377780-81-9
MF:C17H20BNO6
メガワット:345.2
CID:5520542
PubChem ID:59641594

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester
    • 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • (2,5-dioxopyrrolidin-1-yl) 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • G69129
    • MFCD28962593
    • DB-099415
    • 377780-81-9
    • SCHEMBL14282741
    • DTXSID301134431
    • 2,5-Dioxo-1-pyrrolidinyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • A1-28588
    • CS-0369194
    • HS-4357
    • インチ: 1S/C17H20BNO6/c1-16(2)17(3,4)25-18(24-16)12-7-5-11(6-8-12)15(22)23-19-13(20)9-10-14(19)21/h5-8H,9-10H2,1-4H3
    • InChIKey: MUPGXIBFSQMMRP-UHFFFAOYSA-N
    • ほほえんだ: C(ON1C(=O)CCC1=O)(=O)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1

計算された属性

  • せいみつぶんしりょう: 345.1383675g/mol
  • どういたいしつりょう: 345.1383675g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 550
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.1Ų

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D197805-250mg
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
377780-81-9
250mg
$ 655.00 2023-04-17
abcr
AB593885-1g
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate; .
377780-81-9
1g
€378.40 2024-07-24
1PlusChem
1P01QQIY-5g
Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester
377780-81-9 98%
5g
$613.00 2024-05-04
1PlusChem
1P01QQIY-250mg
Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester
377780-81-9 98%
250mg
$64.00 2024-05-04
abcr
AB593885-5g
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate; .
377780-81-9
5g
€1193.40 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1439864-1g
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
377780-81-9 98%
1g
¥1200.00 2024-05-16
abcr
AB593885-250mg
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate; .
377780-81-9
250mg
€183.20 2024-07-24
TRC
D197805-500mg
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
377780-81-9
500mg
$ 800.00 2023-09-08
1PlusChem
1P01QQIY-1g
Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester
377780-81-9 98%
1g
$158.00 2023-12-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1439864-250mg
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
377780-81-9 98%
250mg
¥525.00 2024-05-16

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester 関連文献

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl esterに関する追加情報

Benzoic Acid Derivative: A Comprehensive Overview

The compound with CAS No. 377780-81-9, known as Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester, is a highly specialized organic compound with significant applications in various fields. This compound is a derivative of benzoic acid, featuring a unique structure that combines a boron-containing dioxaborolane moiety and a pyrrolidine ring. The combination of these functional groups makes it an intriguing subject for research and industrial applications.

Benzoic acid derivatives have long been studied for their versatility in organic synthesis. The presence of the dioxaborolane group in this compound introduces interesting electronic properties, making it suitable for use in cross-coupling reactions. Recent studies have highlighted the potential of such compounds in the synthesis of advanced materials and pharmaceuticals. For instance, the dioxaborolane group has been shown to facilitate Suzuki-Miyaura coupling reactions, enabling the construction of complex molecular architectures with high precision.

The pyrrolidine ring in this compound adds another layer of functionality. Pyrrolidine derivatives are known for their stability and ability to act as both nucleophiles and ligands in various chemical reactions. In this case, the 2,5-dioxo substitution pattern imparts additional reactivity to the molecule. Recent research has demonstrated that such substituted pyrrolidines can serve as effective catalysts in asymmetric synthesis and as building blocks for bioactive molecules.

One of the most promising applications of this compound lies in its potential use in drug discovery. The combination of benzoic acid and boron-containing groups has been shown to exhibit selective biological activity against certain enzymes and receptors. For example, studies have indicated that this compound may inhibit specific kinase pathways involved in cancer cell proliferation. These findings suggest that it could serve as a lead compound for the development of novel anti-cancer therapies.

In addition to its biological applications, this compound has also garnered attention in the field of materials science. The unique electronic properties introduced by the dioxaborolane group make it a candidate for use in organic electronics. Recent experiments have shown that films prepared from this compound exhibit desirable semiconducting properties, making them suitable for use in thin-film transistors and other electronic devices.

The synthesis of Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the preparation of the dioxaborolane moiety through a modifiedBuchwald-Hartwig amination reaction and the subsequent coupling with the benzoic acid derivative. The overall process is highly efficient and yields high-quality product with excellent purity.

From an environmental standpoint, this compound demonstrates good stability under standard conditions. Its degradation products are non-toxic and do not pose significant risks to aquatic or terrestrial ecosystems. This makes it an attractive option for use in industrial processes where environmental impact is a concern.

In conclusion,Benzoic acid derivatives like CAS No. 377780-81-9 represent a class of compounds with immense potential across multiple disciplines. Their unique structural features enable them to serve as versatile building blocks for advanced materials and bioactive molecules. As research continues to uncover new applications for these compounds,their role in shaping future technologies will undoubtedly grow even more prominent.

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Amadis Chemical Company Limited
(CAS:377780-81-9)2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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清らかである:99%/99%
はかる:1g/5g
価格 ($):195/669